molecular formula C9H17NO3 B014771 (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid CAS No. 50525-83-2

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Cat. No.: B014771
CAS No.: 50525-83-2
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-LURJTMIESA-N
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Description

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (3R-HTCA) is a novel organic acid with unique properties and potential applications in a variety of scientific fields. It has been studied extensively in recent years due to its unique chemical structure and potential to act as a chiral catalyst. 3R-HTCA is a chiral molecule with a three-dimensional structure and a hydroxyl group at its center. This structure allows it to interact with other molecules in a variety of ways, making it an ideal candidate for use in synthesis and catalysis.

Scientific Research Applications

Synthesis and Antioxidant Potential

Yushkova et al. (2013) synthesized spin-labeled amides using 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and various compounds including 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl. These compounds demonstrated significant antioxidant potential and showed promise for biomedical applications, particularly in magnetic resonance imaging (MRI) studies (Yushkova et al., 2013).

Mass Spectrometry and Spin Labels

Davies et al. (1974) focused on the mass spectrometry of stable free radicals, including 3-substituted-2,2,5,5-tetramethylpyrrolidine nitroxides. These compounds are extensively used in the synthesis of ‘spin labels’. Their research provided valuable insights into the high-resolution mass spectra of these nitroxides, which are crucial for developing advanced labeling techniques in scientific research (Davies et al., 1974).

Application in Biomedical Imaging

Yordanov et al. (2002) explored the potential of acyl-protected hydroxylamines, including compounds similar to (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid, for electron paramagnetic resonance (EPR) brain imaging. These compounds were shown to be effective in penetrating the blood-brain barrier and were converted into ionic, water-soluble radicals detectable by EPR, highlighting their utility in brain imaging studies (Yordanov et al., 2002).

Mechanism of Action

Target of Action:

The primary targets of this compound are enzymes involved in the arachidonic acid pathway. Specifically, it interacts with cyclooxygenase (COX) enzymes. COX is responsible for the synthesis of prostaglandins (mediators of pain and fever) and thromboxanes (stimulators of blood clotting) .

Mode of Action:

Pharmacokinetics:

Action Environment:

Properties

IUPAC Name

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPVQZFNYXFCY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C(N1O)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

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